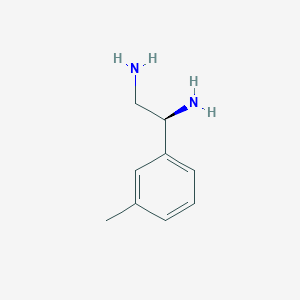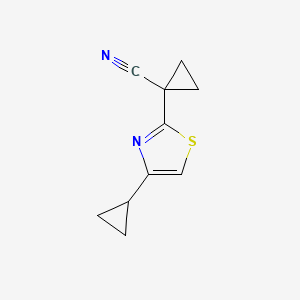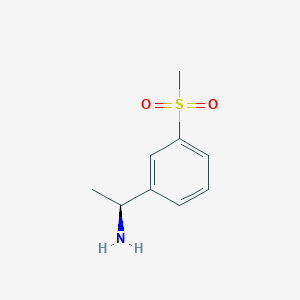
(1S)-1-(3-methanesulfonylphenyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL is a chiral amine compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Chiral Amine Formation: The chiral amine is introduced via asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
(S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chiral nature of the compound allows for enantioselective interactions, which are crucial in biological systems.
類似化合物との比較
Similar Compounds
®-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL: The enantiomer of the compound with different stereochemistry.
1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINE: The non-chiral version without the hydrochloride salt.
1-(3-(METHYLSULFONYL)PHENYL)PROPANE-1-AMINE: A structurally similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Its enantioselectivity and ability to form specific interactions with molecular targets make it valuable in various research and industrial applications.
特性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
(1S)-1-(3-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m0/s1 |
InChIキー |
OZXBHQHDKSSLMS-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
正規SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


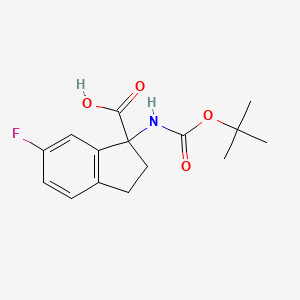

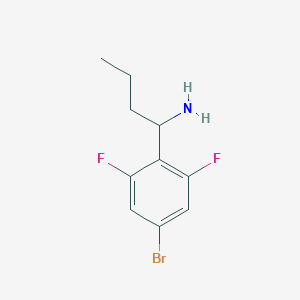
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)
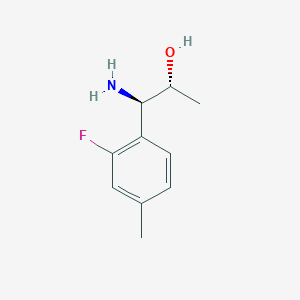





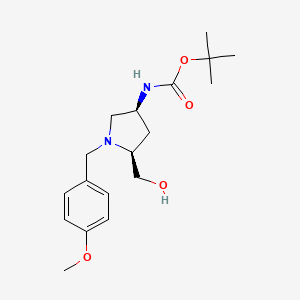
![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047238.png)
